molecular formula C20H24N2O3 B269272 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide

2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide

Cat. No. B269272
M. Wt: 340.4 g/mol
InChI Key: KDFDFUQPQGRLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as PPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPB is a small molecule that can be synthesized using a straightforward method. The compound has been shown to have a mechanism of action that affects biochemical and physiological processes in cells, making it a valuable tool for researchers. In

Scientific Research Applications

2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been used in various scientific research applications. One of the most significant applications is in cancer research. 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells by disrupting the function of a protein called P-glycoprotein. This protein is responsible for transporting drugs out of cancer cells, making them resistant to chemotherapy. By inhibiting the function of P-glycoprotein, 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide can enhance the effectiveness of chemotherapy drugs.
2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been used in neuroscience research. The compound has been shown to affect the activity of ion channels in neurons, which can lead to changes in neuronal excitability. This makes 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide a valuable tool for studying the mechanisms of neuronal activity and for developing new treatments for neurological disorders.

Mechanism of Action

The mechanism of action of 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves its ability to bind to and inhibit the function of certain proteins in cells. 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to bind to P-glycoprotein, which is responsible for transporting drugs out of cells. By inhibiting the function of P-glycoprotein, 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide can enhance the effectiveness of chemotherapy drugs.
2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been shown to affect the activity of ion channels in neurons. This is thought to occur through its binding to a specific site on the ion channel, which can lead to changes in the channel's activity and neuronal excitability.
Biochemical and Physiological Effects
2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide can enhance the effectiveness of chemotherapy drugs by inhibiting the function of P-glycoprotein. This can lead to increased accumulation of chemotherapy drugs in cancer cells, making them more susceptible to treatment.
In neurons, 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide can affect the activity of ion channels, which can lead to changes in neuronal excitability. This can have implications for the treatment of neurological disorders, such as epilepsy and chronic pain.

Advantages and Limitations for Lab Experiments

2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have a mechanism of action that affects important cellular processes, making it a valuable tool for researchers.
However, there are also limitations to the use of 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide in lab experiments. The compound has been shown to have some toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide. One area of research is in cancer treatment. 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has shown promise as a potential adjuvant therapy for chemotherapy, and further research is needed to determine its efficacy in clinical trials.
Another area of research is in neuroscience. 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to affect the activity of ion channels in neurons, and further research is needed to determine its potential as a treatment for neurological disorders.
Finally, there is a need for further research into the mechanism of action of 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide. Understanding how the compound interacts with cellular proteins and affects cellular processes can provide valuable insights into its potential applications in various fields.

Synthesis Methods

2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide can be synthesized using a straightforward method that involves the reaction of 4-aminobenzamide with propanoyl chloride and propylamine. The resulting product is then reacted with propyl bromide and sodium ethoxide to yield 2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide. The synthesis method is relatively simple, and the compound can be obtained in high purity.

properties

Product Name

2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-propoxy-N-[4-(propylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H24N2O3/c1-3-13-21-19(23)15-9-11-16(12-10-15)22-20(24)17-7-5-6-8-18(17)25-14-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

KDFDFUQPQGRLPL-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCCC

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.